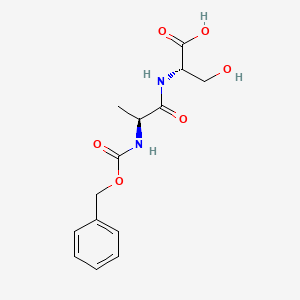

Z-Ala-ser-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-9(12(18)16-11(7-17)13(19)20)15-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,21)(H,16,18)(H,19,20)/t9-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWGNUOGLNFNEB-ONGXEEELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Z Ala Ser Oh

Classical Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), represents the foundational approach for creating peptide bonds. nih.govlibretexts.org For the synthesis of Z-Ala-Ser-OH, this strategy involves the stepwise coupling of protected amino acid derivatives in a suitable organic solvent. The process is designed to ensure that only the desired peptide bond between the carboxyl group of alanine (B10760859) and the amino group of serine is formed. wikipedia.org

The general methodology proceeds as follows:

Protection of Reactants : The N-terminus of L-alanine is protected with the benzyloxycarbonyl (Z) group, yielding Z-Ala-OH. To prevent self-coupling of L-serine and to ensure regioselective bond formation, its C-terminus is temporarily protected, typically as a methyl or benzyl (B1604629) ester (e.g., H-Ser-OMe or H-Ser-OBzl). libretexts.orgmasterorganicchemistry.com

Activation and Coupling : The free carboxyl group of Z-Ala-OH is activated to make it more reactive towards the free amino group of the serine ester. This is achieved using a coupling reagent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are commonly employed. ekb.eg These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate. bachem.com The addition of nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) can trap this intermediate to form an active ester, which reduces the risk of side reactions and racemization. peptide.comhighfine.com

Peptide Bond Formation : The activated Z-Ala-OH is then reacted with the serine ester in solution. The free amino group of the serine ester attacks the activated carboxyl group, forming the peptide bond and yielding the fully protected dipeptide, Z-Ala-Ser-OR (where R is methyl or benzyl).

Final Deprotection : The final step is the selective removal of the C-terminal protecting group from the serine residue. A methyl ester can be cleaved under mild basic conditions via saponification, while a benzyl ester is conveniently removed by catalytic hydrogenolysis, a condition that would simultaneously cleave the N-terminal Z-group if not carefully controlled. libretexts.org Mild hydrolysis is typically preferred to preserve the Z-group and yield the final product, this compound.

| Coupling Reagent Class | Example(s) | Mechanism of Action | Key Considerations |

| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. bachem.com | Highly efficient and cost-effective. Byproduct of DCC (DCU) is poorly soluble, complicating purification. EDC forms a water-soluble urea (B33335) byproduct. bachem.com |

| Phosphonium (B103445) Salts | BOP, PyBOP | Forms an active ester (e.g., HOBt or HOAt ester). | High coupling efficiency with low racemization, but can be expensive. Requires a tertiary base for activation. bachem.com |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Forms an active ester, similar to phosphonium salts. | Very rapid coupling reactions. HATU is particularly effective at suppressing racemization. Requires a tertiary base. highfine.comresearchgate.net |

Adaptations in Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) has largely superseded solution-phase methods for routine peptide production due to its efficiency and ease of purification. nih.govchempep.com In SPPS, the peptide is assembled sequentially while anchored to an insoluble polymer resin. peptide.com However, the use of the benzyloxycarbonyl (Z) group as a temporary Nα-protecting group is not common in modern SPPS, which predominantly relies on the orthogonal Fmoc/tBu or Boc/Bzl strategies. wikipedia.orgchempep.com

The primary challenge with incorporating the Z-group in SPPS is the harshness of its cleavage conditions. The Z-group requires catalytic hydrogenolysis or strong acids like anhydrous hydrogen fluoride (B91410) (HF) or hydrogen bromide (HBr) in acetic acid for its removal. chempep.comthermofisher.com These conditions are often incompatible with the standard resins and side-chain protecting groups used in the more common SPPS schemes. For example, the acid-labile linkers of Wang or Rink Amide resins, used in Fmoc-SPPS, would be cleaved prematurely by the strong acids needed to remove a Z-group. peptide.com

Despite these limitations, Z-protected amino acids can be used in specific SPPS applications, primarily for side-chain protection where it remains in place until the final cleavage step. chempep.com A hypothetical SPPS synthesis involving a Z-protected N-terminus would require a highly specialized and robust resin linker, such as one that is only cleavable by photolysis or other orthogonal methods not based on acidolysis. In practice, synthesizing a dipeptide like this compound via SPPS would be inefficient. A more logical approach would be to synthesize the Ala-Ser dipeptide on the resin using standard Fmoc chemistry and then introduce the Z-group onto the N-terminal amine while the peptide is still attached to the solid support, prior to final cleavage and deprotection.

| Protecting Group | Nα-Cleavage Condition | Side-Chain Protection Strategy | Compatibility Notes |

| Fmoc | 20% Piperidine in DMF (Base-labile) | Acid-labile (e.g., tBu, Trt) | The most common orthogonal strategy in modern SPPS. peptide.com |

| Boc | 25-50% TFA in DCM (Moderately acid-labile) | Strongly acid-labile (e.g., Bzl, Tos) | Requires strong acid (e.g., HF) for final cleavage. Not fully orthogonal. peptide.com |

| Z (Cbz) | H₂/Pd-C or HBr/AcOH (Harsh conditions) | Acid-labile or other orthogonal groups | Rarely used for Nα-protection in SPPS due to harsh cleavage conditions incompatible with most resins. More common for side-chain protection. chempep.com |

Regioselective Synthesis and Control of Stereochemical Purity

Two of the most critical challenges in peptide synthesis are ensuring the correct connectivity (regioselectivity) and maintaining the defined stereochemistry of the chiral amino acids (stereochemical purity).

Regioselective Synthesis : The formation of a peptide bond between Z-Ala-OH and H-Ser-OH could theoretically result in four different products if not controlled. Regioselectivity is achieved through the use of the protecting group strategy detailed in section 2.1. By protecting the amino group of alanine (with the Z-group) and the carboxyl group of serine (as an ester), the reaction is directed to occur exclusively between the free carboxyl group of Z-Ala-OH and the free amino group of the serine ester. libretexts.org This ensures the formation of the correct Z-Ala-Ser peptide backbone.

Control of Stereochemical Purity : Natural amino acids (with the exception of glycine) are chiral, existing predominantly in the L-configuration. During the activation of the carboxylic acid for peptide coupling, the α-carbon of the activated amino acid becomes susceptible to deprotonation and reprotonation, which can lead to racemization—the formation of the D-enantiomer. peptide.comhighfine.com Serine and other amino acids are known to be at risk for this epimerization. highfine.commdpi.com

To maintain stereochemical integrity (i.e., producing Z-L-Ala-L-Ser-OH), several strategies are employed:

Use of Additives : Coupling reagents like DCC are almost always used with racemization-suppressing additives. Reagents such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective. bachem.comhighfine.com They react with the activated intermediate to form an active ester that is less prone to racemization and reacts rapidly with the amine component. peptide.com

Choice of Base : If a base is required for the coupling reaction, a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is preferred over less hindered bases like triethylamine (B128534) (TEA), which can promote racemization. highfine.com

Low Temperatures : Performing the activation and coupling steps at low temperatures (e.g., 0 °C) can significantly reduce the rate of racemization.

| Additive | Effectiveness in Suppressing Racemization | Notes |

| HOBt | Good | The classical and most widely used additive. Its availability is now restricted in some regions due to its explosive nature when anhydrous. bachem.com |

| HOAt | Excellent | More effective than HOBt due to the neighboring nitrogen atom which can assist in the aminolysis step. Also has explosive properties. bachem.com |

| OxymaPure® | Excellent | A non-explosive alternative to HOBt and HOAt with comparable or superior performance in suppressing racemization. bachem.comhighfine.com |

Derivatization for Specialized Applications (e.g., Phosphorylation of Serine Moiety)

The serine residue in this compound contains a primary hydroxyl (-CH₂OH) group on its side chain, which serves as a key site for post-synthetic modifications. One of the most biologically significant derivatizations is phosphorylation, the addition of a phosphate (B84403) group, which is a critical post-translational modification that regulates protein function. nih.gov

The selective phosphorylation of the serine moiety in this compound can be achieved using a "global phosphorylation" approach after the dipeptide has been synthesized. researchgate.netrsc.org This method involves treating the protected dipeptide with a phosphorylating agent that specifically targets the hydroxyl group.

A common protocol for this derivatization is as follows:

C-Terminus Protection : To ensure that the phosphorylating agent reacts exclusively with the serine hydroxyl group and not the C-terminal carboxyl group, the carboxylate of this compound may need to be temporarily protected, for example, as a t-butyl ester.

Phosphitylation : The protected dipeptide is reacted with a phosphoramidite (B1245037) reagent, such as di-tert-butyl N,N-diethylphosphoramidite or dibenzyl N,N-diethylphosphoramidite, in the presence of an activator like 1H-tetrazole. researchgate.net This step forms a phosphite (B83602) triester at the serine hydroxyl group.

Oxidation : The newly formed phosphite triester is unstable and is immediately oxidized to the more stable phosphate triester. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide (TBHP). researchgate.net

Deprotection of Phosphate Group : The protecting groups on the phosphate itself (e.g., benzyl or t-butyl groups) are then removed. Benzyl groups can be cleaved via hydrogenolysis, while t-butyl groups are removed with mild acid (e.g., TFA).

This process yields Z-Ala-pSer-OH (where pSer is phosphoserine), a molecule that can be used as a tool in biochemical and pharmacological studies to investigate the effects of phosphorylation on peptide structure and function. researchgate.net

| Step | Reagent(s) | Purpose |

| 1. Phosphitylation | Dibenzyl N,N-diethylphosphoramidite + 1H-Tetrazole | Reacts with the serine -OH group to form a phosphite triester. researchgate.net |

| 2. Oxidation | m-CPBA or TBHP | Converts the unstable phosphite triester to a stable phosphate triester. researchgate.net |

| 3. Deprotection | H₂/Pd-C (for benzyl groups) or TFA (for t-butyl groups) | Removes the protecting groups from the phosphate moiety to yield the final phosphopeptide. |

Enzymatic Hydrolysis and Substrate Specificity Profiling of Z Ala Ser Oh

Application as a Synthetic Substrate for Proteases

Z-Ala-Ser-OH, along with other Z-Ala-X-OH (where X represents various amino acids) derivatives, is widely employed as a synthetic substrate to probe the catalytic mechanisms and substrate specificities of proteases. These substrates allow for the quantitative analysis of enzyme activity and the determination of kinetic parameters, providing insights into how enzymes interact with different peptide sequences.

Characterization of Serine Carboxypeptidase Activity and Substrate Preference

Serine carboxypeptidases are a class of enzymes that cleave amino acids from the C-terminus of peptides. This compound is utilized to identify and characterize the specific amino acid preferences of these enzymes. By comparing the hydrolysis rates of this compound with other Z-Ala-X-OH substrates, researchers can establish the enzyme's affinity for different C-terminal amino acid residues and the residues preceding them.

Studies have shown that different serine carboxypeptidases exhibit varying substrate specificities. For instance, one study characterized a serine carboxypeptidase from Aspergillus oryzae where the kcat/Km ratios for a series of Z-Ala-X-OH compounds revealed no significant preference for any particular class of amino acids. nih.gov In contrast, other serine carboxypeptidases, such as those designated CPD-I and CPD-II, have demonstrated distinct preferences. For example, CPD-II showed a significantly higher catalytic efficiency (kcat/Km) for Z-Ala-Lys-OH compared to this compound, indicating a preference for basic amino acids at the penultimate position. asm.org This differential hydrolysis rate allows for the classification and functional characterization of novel carboxypeptidases.

Kinetic Analysis of Enzymatic Reactions Involving this compound

The kinetic analysis of enzymatic reactions using this compound as a substrate typically involves determining parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), often expressed as the catalytic efficiency (kcat/Km). These values provide quantitative measures of the enzyme's affinity for the substrate and its catalytic speed.

For example, kinetic studies on various serine carboxypeptidases have yielded comparative kcat/Km values for this compound and other Z-Ala-X-OH substrates. These data are crucial for understanding the enzyme's catalytic efficiency towards different amino acid residues. The table below summarizes representative kcat/Km values for this compound and other Z-Ala-X-OH substrates against several serine carboxypeptidases (CPDs), illustrating differences in substrate preference and catalytic efficiency. asm.org

| Substrate | CPD-I | CPD-II | CPD-S1 | CPD-MI | CPD-MII | CPD-MIII | CPD-Y |

| Z-Ala-Gly-OH | 5 | 3 | 4 | 480 | 11 | 11 | <30 |

| Z-Ala-Ala-OH | 490 | 60 | 390 | 22,000 | 560 | 2,100 | 13,000 |

| Z-Ala-Val-OH | 3,380 | 80 | 410 | 35,000 | 1,800 | 17,000 | 15,000 |

| Z-Ala-Leu-OH | 2,950 | 150 | ND | ND | ND | ND | ND |

| Z-Ala-Ile-OH | 7,090 | 120 | 340 | 22,000 | 3,300 | 27,000 | 32,000 |

| Z-Ala-Met-OH | 5,820 | 150 | 1,400 | 18,000 | 3,200 | 43,000 | 56,000 |

| Z-Ala-Phe-OH | 3,360 | 42 | 1,600 | 5,700 | 2,100 | 94,000 | 19,000 |

| Z-Ala-Pro-OH | 3 | 0 | 4 | 2,600 | 6 | 120 | 370 |

| Z-Ala-Asp-OH | 160 | 18 | 190 | 370 | 71 | <1 | <30 |

| Z-Ala-Asn-OH | 41 | 46 | 230 | 270 | 62 | <1 | 520 |

| This compound | 70 | 23 | 72 | 1,080 | 150 | 5 | 1,700 |

| Z-Ala-Lys-OH | 200 | 56,180 | 2,900 | <5 | 25,000 | 7 | 520 |

| Z-Ala-Arg-OH | 130 | 33,070 | 3,400 | <5 | 18,000 | 9 | 2,000 |

Note: Values represent kcat/Km in min⁻¹ mM⁻¹. ND indicates not determined. asm.org

This data highlights that this compound is a substrate for various serine carboxypeptidases, with its catalytic efficiency varying significantly across different enzymes. For instance, it is a relatively poor substrate for CPD-II (23 min⁻¹ mM⁻¹) and CPD-MIII (5 min⁻¹ mM⁻¹), but a much better substrate for CPD-MI (1,080 min⁻¹ mM⁻¹) and CPD-Y (1,700 min⁻¹ mM⁻¹).

Utilization in Automated Enzymatic Assay Systems

This compound is also employed in automated enzymatic assay systems for high-throughput screening and characterization of enzyme preparations. These systems often utilize photometric analyzers to rapidly assess the activity of numerous enzyme samples against a panel of substrates. For example, an automated photometric analyzer has been configured with 32 synthetic and natural substrates, including this compound, to generate "activity fingerprints" of technical enzyme preparations. d-nb.inforesearchgate.net

In these automated assays, the release of amino acids or p-nitroaniline (pNA) upon hydrolysis is typically measured spectrophotometrically. The OPA (o-phthalaldehyde) assay, for instance, is used to quantify the generation of amino groups, which is indicative of enzymatic activity. d-nb.info While this compound has proven useful in these systems, some studies have noted potential challenges such as poor solubility in assay buffers, which can lead to higher coefficients of variation (CVs) in the measured activities. d-nb.info Nevertheless, its inclusion in substrate panels allows for a comprehensive evaluation of carboxypeptidase activity within complex enzyme mixtures.

Compound List:

This compound (Benzyloxycarbonyl-L-alanyl-L-serine)

Role in Peptide and Protein Engineering Research

Z-Ala-Ser-OH as a Precursor for Biologically Relevant Peptides

This compound is a valuable precursor in the synthesis of more complex and biologically significant peptides. The benzyloxycarbonyl (Z or Cbz) group at the N-terminus of the alanine (B10760859) residue is a crucial feature, serving as a protecting group that prevents unwanted reactions during the formation of peptide bonds. peptide.comnbinno.com This protection allows for the controlled, stepwise addition of amino acids to a growing peptide chain, ensuring sequence fidelity. nbinno.com

The compound provides a pre-formed dipeptide unit, which can be efficiently incorporated into a larger peptide sequence. The free carboxyl group on the serine residue is available to react with the amino group of another amino acid or peptide, extending the chain. smolecule.com Furthermore, the hydroxyl group (-OH) on the side chain of serine remains available for subsequent modifications, such as glycosylation, a critical post-translational modification in many proteins. smolecule.com This dual functionality makes this compound a versatile starting point for creating peptides with specific, tailored properties. Amino acids are the fundamental precursors to proteins, joining together through condensation reactions to form peptide chains. wikipedia.org The synthesis of peptide thioesters, important intermediates for producing longer peptides via native chemical ligation, can be achieved by activating a C-terminal serine residue, highlighting its utility as a precursor. nih.gov

| Feature | Description | Significance in Synthesis |

| N-Terminal Protection | The benzyloxycarbonyl (Z) group blocks the amino group of alanine. | Prevents self-polymerization and allows for ordered, sequential addition of other amino acids to the C-terminus. peptide.comnbinno.com |

| Free Carboxyl Group | The carboxyl group (-COOH) of the serine residue is unprotected and reactive. | Acts as the site for peptide bond formation with the next amino acid in the desired sequence. smolecule.com |

| Functional Side Chain | The serine residue contains a hydroxyl (-OH) group on its side chain. | Allows for post-synthesis modifications, such as phosphorylation or glycosylation, to mimic natural proteins. smolecule.com |

| Dipeptide Fragment | Provides a ready-made Ala-Ser sequence. | Streamlines the synthesis process by adding two amino acid residues in a single coupling step. |

Design and Synthesis of Peptide Mimics Incorporating this compound Fragments

Peptide mimics, or peptidomimetics, are compounds designed to replicate the structure and function of natural peptides but with enhanced properties, such as increased stability against enzymatic degradation or improved bioavailability. nih.gov The defined Ala-Ser sequence provided by this compound can be incorporated as a structural fragment into these mimics.

The design of peptide mimics often involves replacing standard peptide bonds with more stable isosteres or incorporating non-proteinogenic amino acids to confer specific conformational constraints. nih.govmdpi.com this compound can serve as a foundational element in such syntheses. For instance, the Ala-Ser motif is present in many protein active sites and recognition loops. By using this compound as a starting point, chemists can build upon this natural sequence, adding modifications to create mimics that can act as enzyme inhibitors or receptor antagonists. The synthesis of such mimics may involve coupling the this compound fragment with unusual amino acids or other organic moieties to achieve the desired three-dimensional structure and biological activity. nih.gov

| Design Strategy | Role of this compound Fragment | Desired Outcome |

| Backbone Modification | The dipeptide can be coupled with molecules that alter the standard amide bond structure. | Increased resistance to protease degradation. |

| Side-Chain Alteration | The serine hydroxyl group can be modified, or the entire fragment can be linked to non-natural amino acids. | Enhanced binding affinity or specificity. |

| Conformational Constraint | Incorporation into a cyclic peptide or a structure containing rigidifying elements. | Mimicking a specific secondary structure, such as a β-turn, found in the target protein. nih.gov |

Impact on Protein Structure-Function Relationship Studies

Understanding the relationship between a protein's structure and its biological function is a central goal of biochemistry. Synthetic peptides are indispensable tools in these investigations. nih.gov this compound facilitates the synthesis of specific peptide fragments from larger proteins, allowing researchers to study isolated functional domains, binding sites, or post-translational modification sites.

The serine residue is particularly important, as it is one of the most common sites for phosphorylation, a key mechanism for regulating protein activity in cells. nih.govresearchgate.net Using this compound, researchers can synthesize both the phosphorylated and non-phosphorylated versions of a specific peptide sequence. By comparing the behavior of these two peptides, they can directly investigate how phosphorylation at that specific site affects protein conformation, enzyme kinetics, or interactions with other proteins. nih.gov

| Research Question | Application of this compound Derived Peptides | Example Finding |

| Role of Serine Phosphorylation | Synthesis of a peptide fragment with and without a phosphate (B84403) group on the serine residue. | Determine if phosphorylation at a specific site is necessary for binding to a partner protein. nih.govbenorinteriors.be |

| Substrate Specificity of an Enzyme | Creation of a library of peptides where the alanine residue is substituted with other amino acids. | Identify which amino acid residues are tolerated at a specific position in an enzyme's substrate. |

| Importance of Local Conformation | Synthesizing a short peptide that mimics a loop or turn region of a protein. | Test whether this isolated fragment can inhibit the full protein's activity by competing for a binding site. |

Analytical Techniques for the Characterization and Quantification of Z Ala Ser Oh

Chromatographic Separations (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-protected amino acids and peptides like Z-Ala-Ser-OH. chiraltech.comnih.gov It is widely used to assess purity, identify impurities, and resolve stereoisomers. chiraltech.comphenomenex.comnih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity assessment. nih.gov In this method, the dipeptide is separated on a non-polar stationary phase (such as C8 or C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA). nih.govphenomenex.com The retention time of this compound is a key identifier, and the peak area can be used for quantification.

Chiral HPLC is crucial for analyzing the stereochemical purity of this compound, as racemization can occur during synthesis. nih.gov This is accomplished using chiral stationary phases (CSPs) that can differentiate between enantiomers and diastereomers. nih.gov Zwitterionic and polysaccharide-based CSPs have proven effective for the direct stereoselective resolution of small peptides and their N-derivatives. chiraltech.comphenomenex.com For instance, cinchona-derived zwitterionic chiral columns can separate stereoisomers of small peptides under LC-MS compatible conditions. chiraltech.comnih.gov The choice of CSP and mobile phase composition is critical for achieving optimal separation.

Table 1: Example HPLC Conditions for the Analysis of N-Protected Peptides

| Parameter | Condition 1: Reversed-Phase | Condition 2: Chiral Separation |

|---|---|---|

| Column | C18 (e.g., Zorbax 300SB-C18) | Chiral Stationary Phase (e.g., CHIRALPAK® ZWIX(+)) chiraltech.com |

| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | Methanol/Water (e.g., 98:2 v/v) with additives (e.g., 50 mM Formic Acid + 25 mM Diethylamine) chiraltech.com |

| Gradient | Linear gradient of B | Isocratic |

| Flow Rate | 1.0 mL/min | 0.5 mL/min chiraltech.com |

| Detection | UV at 220 nm or 254 nm phenomenex.com | UV at 254 nm or Evaporative Light Scattering Detector (ELSD) chiraltech.com |

| Temperature | Ambient or controlled (e.g., 25°C) chiraltech.com | 25°C chiraltech.com |

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of this compound. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), which can be used to confirm its molecular formula. nih.gov When coupled with HPLC (LC-MS), it allows for the analysis of the peptide's purity and the identification of any synthesis-related impurities or degradation products. chiraltech.comnih.gov

Table 2: Predicted MS Fragmentation Ions for this compound (C₁₄H₁₈N₂O₆, Molecular Weight: 326.30 g/mol )

| Ion | m/z (calculated) | Description |

|---|---|---|

| [M+H]⁺ | 327.12 | Molecular ion (protonated) |

| [M+Na]⁺ | 349.10 | Sodium adduct |

| b₂ | 264.10 | Z-Ala fragment |

| y₁ | 106.05 | Serine fragment |

| [M+H - H₂O]⁺ | 309.11 | Loss of water from Serine side chain |

| [M+H - CO₂]⁺ | 283.13 | Loss of carbon dioxide |

| [C₇H₇]⁺ | 91.05 | Tropylium ion from Z-group fragmentation |

Note: The observed m/z values may vary slightly depending on the instrument and ionization method.

Spectrophotometric Methods for Enzymatic Assay Readouts

Spectrophotometric assays are widely used to measure enzyme activity and can be adapted to quantify this compound if it is used as a substrate for a specific enzyme, such as a protease or peptidase. ftb.com.hrmegazyme.com These assays rely on monitoring a change in absorbance or fluorescence that is directly proportional to the rate of the enzymatic reaction. ftb.com.hr

A common approach is a coupled enzyme assay. nih.gov In this setup, the product of the enzymatic cleavage of this compound is used as a substrate by a second enzyme, which in turn produces a chromogenic or fluorogenic product. For example, if a peptidase cleaves this compound to release L-serine, the L-serine could then be acted upon by an L-serine-specific dehydrogenase. This second reaction would concurrently reduce a substrate like NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm. nih.gov

The rate of NADH production is directly proportional to the rate of this compound cleavage, allowing for the determination of enzyme kinetics or the quantification of the substrate. The specificity of the assay is dependent on the selectivity of the enzymes used. nih.gov

Table 3: Principle of a Coupled Spectrophotometric Assay for this compound

| Step | Reaction | Monitoring Method |

|---|---|---|

| 1. Primary Reaction | This compound + H₂O --(Peptidase)--> Z-Ala-OH + L-Serine | Not directly monitored |

| 2. Coupling Reaction | L-Serine + NAD⁺ --(Serine Dehydrogenase)--> 2-Hydroxypyruvate + NADH + H⁺ | Increase in absorbance at 340 nm nih.gov |

| Assay Components | this compound (Substrate), Peptidase, Serine Dehydrogenase, NAD⁺, Buffer solution | Spectrophotometer |

This method provides a continuous and sensitive way to monitor the enzymatic processing of this compound, which is valuable in biochemical and high-throughput screening applications. ftb.com.hrresearchgate.net

Future Directions and Emerging Research Avenues for Z Ala Ser Oh

Exploration in Advanced Peptide Design Methodologies

The precise structure of Z-Ala-Ser-OH, featuring a protected alanine (B10760859) residue linked to a functional serine residue, makes it an interesting candidate for incorporation into peptides designed through advanced computational and synthetic methods. The future of peptide design is moving beyond simple sequences to complex architectures with specific, predetermined functions. nih.gov Methodologies such as computational modeling, de novo design, and the incorporation of non-canonical amino acids are becoming central to creating novel therapeutic and functional peptides. nih.govresearchgate.net

This compound can be utilized as a foundational unit in these advanced strategies. For instance, the serine hydroxyl group offers a site for post-synthesis modification, allowing for the attachment of functional moieties, cyclization, or conjugation to carrier proteins. thermofisher.com Computational approaches can model how the fixed this compound unit influences the conformational stability and binding affinity of a larger peptide, potentially guiding the design of more potent and selective peptide inhibitors or ligands. nih.govnih.gov The integration of machine learning and artificial intelligence in peptide design will likely accelerate the identification of optimal sequences containing this dipeptide for specific biological targets. youtube.com

| Design Methodology | Potential Application Involving this compound | Rationale |

| Computational Modeling | Predicting the conformational effects of incorporating the this compound unit into a larger peptide backbone. | The defined stereochemistry and bulky protecting group can introduce specific structural constraints, influencing folding and target interaction. |

| De Novo Peptide Design | Using this compound as a structural motif to initiate or stabilize secondary structures like β-turns or hairpins. | The inherent properties of the Ala-Ser sequence can be leveraged to create predictable folding patterns in novel protein structures. nih.gov |

| Peptide Conjugation | Utilizing the serine hydroxyl group as a handle for attaching drugs, imaging agents, or polymers like PEG. | This allows for the creation of peptide-drug conjugates or modifying peptide properties for improved therapeutic profiles. thermofisher.com |

| Cyclic Peptide Synthesis | Incorporating this compound into a linear precursor, with the serine side chain acting as a potential point for macrocyclization. | Cyclization can enhance peptide stability, receptor affinity, and bioavailability compared to linear counterparts. thermofisher.com |

Potential in Biocatalysis and Enzyme Engineering

Biocatalysis, which uses enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzyme engineering, through techniques like directed evolution and rational design, allows for the modification of enzymes to accept non-natural substrates or to catalyze novel reactions. nih.govcaver.cz This opens up avenues for the enzymatic manipulation of protected dipeptides like this compound.

Future research could focus on engineering enzymes, such as proteases or ligases, to specifically recognize and incorporate this compound into larger peptides. This would enable the chemo-enzymatic synthesis of complex proteins under mild, aqueous conditions, potentially overcoming challenges associated with purely chemical solid-phase peptide synthesis. tudelft.nl Furthermore, enzymes could be designed to selectively modify the serine residue within the this compound context, for example, through phosphorylation by a kinase or glycosylation by a glycosyltransferase. Such engineered enzymes would be powerful tools for producing specifically modified peptides for research in cell signaling or drug development.

| Enzyme Class | Potential Engineered Function | Application |

| Proteases/Ligases | Site-specific ligation of the this compound unit onto a peptide chain. | Chemo-enzymatic synthesis of peptides and proteins, offering high specificity and milder reaction conditions. |

| Kinases | Selective phosphorylation of the serine hydroxyl group within the dipeptide. | Production of phosphopeptides for studying signal transduction pathways and kinase inhibitor screening. |

| Glycosyltransferases | Attachment of specific sugar moieties to the serine residue. | Synthesis of glycopeptides to investigate the role of glycosylation in protein stability, function, and recognition. |

| Hydrolases | Regioselective deprotection or modification of the Z-group or C-terminus. | Enabling specific, enzyme-catalyzed steps in a multi-step synthetic pathway, reducing the need for harsh chemical reagents. |

Integration into Supramolecular Peptide Assemblies and Biomaterials Research

Supramolecular chemistry involves the spontaneous assembly of molecules into ordered structures through non-covalent interactions. nih.gov Self-assembling peptides are of particular interest for creating novel biomaterials like hydrogels, nanofibers, and nanotubes for applications in tissue engineering, drug delivery, and regenerative medicine. researchgate.netbohrium.com The design of these peptides often relies on encoding molecular recognition and self-assembly instructions into their amino acid sequence. mdpi.com

This compound possesses amphiphilic characteristics, with the aromatic, hydrophobic benzyloxycarbonyl (Z) group and the polar, hydrophilic serine residue. This balance of hydrophobic and hydrophilic properties is a key driver for self-assembly. mdpi.com Future research is expected to explore the use of this compound and its derivatives as building blocks for such supramolecular structures. By incorporating this dipeptide into larger peptide sequences, researchers could precisely control the intermolecular forces (e.g., π-π stacking from the Z-group, hydrogen bonding from the peptide backbone and serine side chain) that govern the formation and properties of the resulting biomaterials. mdpi.com These materials could be designed to be responsive to biological cues, forming stable hydrogels for encapsulating cells or acting as scaffolds for tissue regeneration. doi.org

| Supramolecular Assembly | Role of this compound | Potential Application |

| Hydrogels | The dipeptide can act as a gelator, where intermolecular interactions lead to the formation of a 3D fibrous network that traps water. | Scaffolds for 3D cell culture, controlled drug release systems, and injectable materials for tissue repair. bohrium.com |

| Nanofibers/Nanoribbons | The interplay of π-π stacking from the Z-group and hydrogen bonding can drive the linear assembly of peptides into well-defined fibrillar structures. | Components for antimicrobial surfaces, biosensors, and templates for mineralization in bone tissue engineering. mdpi.com |

| Micelles/Nanoparticles | In aqueous environments, peptides containing this compound could assemble into core-shell structures with a hydrophobic core for drug encapsulation. | Targeted delivery of hydrophobic therapeutic agents. doi.org |

Q & A

Q. How should conflicting spectral data (e.g., NMR shifts) be reported in publications?

- Methodological Answer : Disclose all raw data in supplementary materials, including solvent peaks and calibration references. Use the COLMARq server for NMR signal assignment validation. If discrepancies persist, discuss potential causes (e.g., pH-dependent conformational changes) and provide error margins for integration values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.